Cas no 1005576-68-0 (1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole)

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 2-chlorophenoxymethyl group at the 1-position and a nitro group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of agrochemicals and pharmaceuticals. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups enhances its versatility in nucleophilic and electrophilic substitution reactions. Its chlorinated aromatic moiety may contribute to enhanced stability and bioactivity, while the nitro group facilitates further functionalization. The compound is typically handled under controlled conditions due to its potential sensitivity. Its well-defined molecular architecture supports precise modifications for targeted applications.
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole structure
1005576-68-0 structure
Product name:1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole
CAS No:1005576-68-0
MF:C10H8ClN3O3
MW:253.641820907593
CID:3059128
PubChem ID:17024574

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole
    • 1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole
    • AKOS000309383
    • STK312264
    • 1-[(2-chlorophenoxy)methyl]-4-nitropyrazole
    • 1-(2-CHLOROPHENOXYMETHYL)-4-NITROPYRAZOLE
    • 1005576-68-0
    • CS-0329927
    • MDL: MFCD04969176
    • Inchi: InChI=1S/C10H8ClN3O3/c11-9-3-1-2-4-10(9)17-7-13-6-8(5-12-13)14(15)16/h1-6H,7H2
    • InChI Key: NGFYOPHOPKIKBS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)Cl)OCN2C=C(C=N2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 253.0254188Da
  • Monoisotopic Mass: 253.0254188Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.9Ų
  • XLogP3: 2.4

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB551091-1 g
1-[(2-Chlorophenoxy)methyl]-4-nitro-1H-pyrazole; .
1005576-68-0
1g
€343.30 2022-03-01
Ambeed
A812593-1g
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole
1005576-68-0 97%
1g
$192.0 2024-04-26
Chemenu
CM483359-5g
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole
1005576-68-0 97%
5g
$564 2022-06-14
abcr
AB551091-5 g
1-[(2-Chlorophenoxy)methyl]-4-nitro-1H-pyrazole; .
1005576-68-0
5g
€836.30 2022-03-01
abcr
AB551091-500 mg
1-[(2-Chlorophenoxy)methyl]-4-nitro-1H-pyrazole; .
1005576-68-0
500MG
€294.20 2022-03-01
Chemenu
CM483359-1g
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole
1005576-68-0 97%
1g
$190 2022-06-14
abcr
AB551091-250 mg
1-[(2-Chlorophenoxy)methyl]-4-nitro-1H-pyrazole; .
1005576-68-0
250MG
€220.50 2022-03-01
Ambeed
A812593-5g
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole
1005576-68-0 97%
5g
$575.0 2024-04-26

Additional information on 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole

Professional Introduction to 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole (CAS No. 1005576-68-0)

1-((2-Chlorophenoxymethyl)-4-nitro-1H-pyrazole) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1005576-68-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both chlorophenyl and nitro substituents in its molecular framework imparts distinct reactivity and biological activity, making it a subject of extensive research in medicinal chemistry.

The 4-nitro group in the pyrazole core enhances the compound's electronic properties, facilitating interactions with biological targets. This feature is particularly valuable in drug design, as it allows for fine-tuning of binding affinities and selectivity. Recent studies have highlighted the importance of nitro-containing heterocycles in medicinal chemistry, demonstrating their role in modulating enzyme activity and receptor binding. The 2-chlorophenoxymethyl moiety further contributes to the compound's versatility, enabling diverse chemical modifications that can optimize pharmacokinetic profiles.

In the realm of contemporary pharmaceutical research, 1-((2-Chlorophenoxymethyl)-4-nitro-1H-pyrazole) has been explored for its potential in addressing various therapeutic challenges. For instance, its structural motif resembles several known bioactive molecules, suggesting possible applications in anti-inflammatory and anticancer therapies. The nitro group can be reduced to an amine under specific conditions, which may open avenues for further derivatization and functionalization. Such transformations are crucial for developing compounds with enhanced efficacy and reduced toxicity.

The compound's reactivity also makes it a valuable intermediate in synthetic chemistry. Researchers have leveraged its chemical properties to construct more complex molecules with tailored biological activities. For example, the combination of a chloro and nitro substituent provides multiple sites for selective functionalization, enabling the synthesis of analogues with improved pharmacological properties. This flexibility is particularly advantageous in high-throughput screening programs aimed at identifying lead compounds for drug development.

Advances in computational chemistry have further accelerated the study of 1-((2-Chlorophenoxymethyl)-4-nitro-1H-pyrazole). Molecular modeling techniques have been employed to predict binding interactions with target proteins, providing insights into potential mechanisms of action. These computational approaches complement experimental studies, offering a more comprehensive understanding of the compound's behavior in biological systems. Such integrative strategies are essential for rational drug design and optimization.

The pharmacokinetic profile of 1-((2-Chlorophenoxymethyl)-4-nitro-1H-pyrazole) is another critical aspect that has been examined in recent research. Studies indicate that the presence of both electron-withdrawing and lipophilic groups influences its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for predicting clinical efficacy and minimizing side effects. Novel delivery systems are being explored to enhance the bioavailability and targeted action of this compound, further expanding its therapeutic potential.

In conclusion, 1-((2-Chlorophenoxymethyl)-4-nitro-1H-pyrazole) represents a promising candidate in pharmaceutical research due to its unique structural features and versatile reactivity. The integration of experimental and computational methodologies continues to shed light on its biological activities and synthetic possibilities. As research progresses, this compound is expected to contribute significantly to the development of innovative therapeutic strategies across various medical disciplines.

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Amadis Chemical Company Limited
(CAS:1005576-68-0)1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole
A1096021
Purity:99%/99%
Quantity:1g/5g
Price ($):173.0/518.0